molecular formula C20H16F3NO B3172461 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946728-14-9

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3172461
CAS No.: 946728-14-9
M. Wt: 343.3 g/mol
InChI Key: ZGBKCPANKOIQGZ-UHFFFAOYSA-N
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Description

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline (CAS: 312531-18-3) is a substituted aniline derivative featuring a benzylphenoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic amine ring. This structural motif combines electron-withdrawing (-CF₃) and bulky aromatic (benzylphenoxy) substituents, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzylphenoxy moiety may influence binding affinity in biological targets .

The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as inferred from analogous methods in the literature. For example, Sonogashira coupling or gold-catalyzed reactions are common strategies for attaching aryloxy groups to aniline derivatives . Its molecular weight is 343.34 g/mol, with a molecular formula likely analogous to structurally similar compounds such as 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline (C₁₅H₁₄F₃NO₂, MW: 297.27 g/mol) .

Properties

IUPAC Name

2-(4-benzylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO/c21-20(22,23)16-8-11-19(18(24)13-16)25-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBKCPANKOIQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.

    Introduction of the Trifluoromethyl Group: The benzylphenol is then reacted with trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide to introduce the trifluoromethyl group.

    Amination: The final step involves the reaction of the trifluoromethyl-substituted benzylphenol with aniline under acidic conditions to form 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides to form substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific proteins or enzymes.

    Biochemical Studies: It is used in various biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound may be used in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity: The benzylphenoxy group in the parent compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or ethoxy). This may enhance membrane permeability but reduce aqueous solubility .

Electron Effects: The -CF₃ group at the 5-position is meta to the amino group, reducing the compound's basicity compared to ortho-substituted analogs. Ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline derivatives) exhibit higher bioactivity due to reduced steric hindrance and optimal electronic interactions with target proteins .

Biological Activity : Diamide derivatives of trifluoromethylaniline isomers show higher activity than tetra-amide counterparts, with ortho-substituted variants (e.g., 2-CF₃) displaying superior potency and lower cytotoxicity .

Biological Activity

2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, with the chemical formula C20_{20}H16_{16}F3_3N O, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry and biochemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing physiological responses.
  • Cellular Uptake : Its structural properties may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Anticancer Activity : Research indicates that 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies showed that it could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a mechanism that may be beneficial in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of cytokine production
Enzyme inhibitionModulation of specific metabolic pathways

Case Study 1: Anticancer Effects

In a study focusing on breast cancer cell lines, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline was tested for its cytotoxicity. The results indicated a dose-dependent decrease in cell viability, with IC50_{50} values significantly lower than those observed with standard chemotherapeutic agents. This suggests that the compound may serve as a lead for further development in cancer therapeutics.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation evaluated the anti-inflammatory properties of the compound in a mouse model of acute inflammation. Administration of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline resulted in a marked reduction in edema and inflammatory markers compared to control groups. These findings support its potential utility in managing inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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